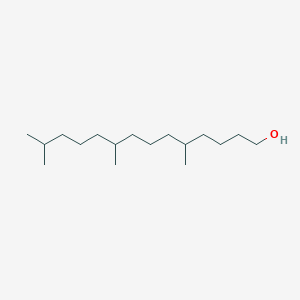

5,9,13-Trimethyltetradecan-1-OL

Description

5,9,13-Trimethyltetradecan-1-OL is a branched-chain primary alcohol with the molecular formula C₁₇H₃₆O and a molecular weight of 256.43 g/mol. It is synthesized via hydrogenation of an allylic alcohol precursor using a palladium-on-carbon (Pd/C) catalyst, yielding an 84% purified product as a viscous oil . This compound serves as a critical component in the female sex pheromone of the rice moth (Corcyra cephalonica), playing a role in mating behavior disruption for pest control .

Properties

CAS No. |

93175-65-6 |

|---|---|

Molecular Formula |

C17H36O |

Molecular Weight |

256.5 g/mol |

IUPAC Name |

5,9,13-trimethyltetradecan-1-ol |

InChI |

InChI=1S/C17H36O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h15-18H,5-14H2,1-4H3 |

InChI Key |

SALQUYOOVPLBJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5,9,13-Trimethyltetradecan-1-OL and analogous compounds:

Physicochemical and Functional Differences

Chain Length and Branching

- This compound : The extended C17 backbone with three methyl branches enhances hydrophobic interactions, contributing to its high viscosity and low volatility. These properties make it suitable for slow-release pheromone applications .

- 2,6,10-Trimethyl-5,9-undecadien-1-ol: The shorter C14 chain and unsaturation (5,9-diene) reduce molecular weight (210.36 vs.

Functional Group Reactivity

- 3,7-Dimethyl-2,6-octadien-1-ol: The conjugated diene system in this allylic alcohol increases reactivity, enabling participation in Diels-Alder or electrophilic addition reactions. However, its irritant properties (as noted in safety guidelines) restrict its use in cosmetics .

- 3,6,9,12-Tetraoxatridecan-1-ol : The four ether groups enhance polarity and water solubility compared to purely aliphatic alcohols like this compound, making it suitable as a solvent or surfactant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.